4-chloro-N-phenylbutanamide
Description
Contextual Significance of Halogenated Amides in Organic Synthesis and Advanced Chemical Research
Halogenated amides, a category that includes 4-chloro-N-phenylbutanamide, are of paramount importance in organic synthesis. The presence of a halogen atom significantly influences the molecule's reactivity, often making it a key intermediate for creating new chemical bonds. nih.gov The carbon-halogen bond can be targeted in various reactions, including nucleophilic substitutions and cross-coupling reactions, to build more complex molecular architectures. nih.gov This reactivity has made α-haloamides, for example, instrumental in forming C-N, C-O, and C-S bonds. nih.gov
Recent advancements have also focused on developing more sustainable and efficient methods for synthesizing halogenated amides. chemrxiv.org For instance, electrochemical cascade methodologies that combine amide bond formation with C-H chlorination are being explored to create these compounds in an environmentally friendly manner. chemrxiv.org Furthermore, halogen bonding itself is being utilized as a tool to mediate the formation of amide and peptide bonds, showcasing a novel approach in synthetic chemistry. rsc.orgresearchgate.net The versatility of halogenated amides makes them crucial building blocks for a wide array of functional molecules, including those with potential biological activity. nih.govsolubilityofthings.com
Scope and Research Focus on this compound and Related Structural Analogues
The primary research interest in this compound lies in its role as a synthetic intermediate. The chlorine atom on the butyl chain provides a reactive site for intramolecular cyclization reactions, leading to the formation of heterocyclic structures like phenylpyrrolidone. chemsrc.com This transformation underscores its utility as a precursor for more complex molecular frameworks.
The chemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 7578-45-2 chemsrc.com |
| Molecular Formula | C10H12ClNO chemsrc.comnih.gov |
| Molecular Weight | 197.66 g/mol chemsrc.comchemscene.com |
| SMILES | ClCCCC(=O)NC1=CC=CC=C1 chemscene.commolport.com |
The structural characteristics of this compound can be better understood by comparing it with its analogues. The presence and position of the chloro substituent, as well as other functional groups, significantly alter the compound's properties and applications.
| Compound Name | Key Structural Difference from this compound | Application/Reactivity Note |
| 3-chloro-N-phenylbutanamide | Chlorine is at the 3-position of the butanamide chain. | A light yellow solid. rsc.org |
| N-(4-chlorophenyl)-3-oxobutanamide | Chlorine is on the phenyl ring (para position), and there is a ketone group at the 3-position of the butanamide chain. | Utilized in pharmaceutical synthesis and polymer chemistry due to its reactive functional groups. |
| 4-chloro-N-[2-(cyanomethyl)phenyl]butanamide | A cyanomethyl group is attached to the ortho position of the phenyl ring. epa.gov | A related but more complex derivative. epa.gov |
| 4-chloro-N-[4-(hydroxymethyl)phenyl]butanamide | A hydroxymethyl group is attached to the para position of the phenyl ring. molport.com | The functional group on the phenyl ring offers another site for chemical modification. molport.com |
Overview of Key Research Areas in Butanamide Chemistry
The broader field of butanamide chemistry encompasses a wide range of research areas, driven by the diverse functionalities that can be incorporated into the butanamide scaffold. Butanamides are formally derived from the condensation of butanoic acid and ammonia (B1221849) or an amine. nih.gov
Key research areas include:
Pharmaceutical Development: Butanamide derivatives are extensively studied for their potential therapeutic properties. For example, some N-phenylbutanamide derivatives are investigated for their cytotoxic activities. ekb.eg Additionally, other butanamide structures are explored for their potential as analgesics and anti-inflammatory drugs. chemimpex.com
Agrochemical Formulations: Certain butanamide derivatives are used in the formulation of agrochemicals, where they can enhance the efficacy of pesticides and herbicides. chemimpex.com
Organic Synthesis and Heterocyclic Chemistry: Butanamides are fundamental building blocks in organic synthesis. They are used as precursors for a variety of heterocyclic compounds through cyclization and condensation reactions. ekb.egresearchgate.net Research in this area focuses on developing novel synthetic routes and exploring the reactivity of different butanamide derivatives. beilstein-journals.orgbeilstein-journals.org
Polymer Chemistry: The reactivity of certain butanamide derivatives makes them suitable for use as modifiers in polymer chemistry, contributing to the development of materials with improved properties. chemimpex.com
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-8-4-7-10(13)12-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMGKNWSRKDALN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of 4 Chloro N Phenylbutanamide
Direct Synthesis Approaches
Direct synthesis focuses on the formation of the amide bond from precursor molecules that already contain the necessary amine and a reactive carboxylic acid derivative.
A primary and straightforward method for synthesizing 4-chloro-N-phenylbutanamide and its derivatives involves the acylation of anilines with 4-chlorobutanoyl chloride. nih.gov This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the aniline (B41778) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. libretexts.org The reaction results in the formation of the desired amide and hydrogen chloride (HCl) as a byproduct. libretexts.org This method is widely used for creating various N-(substituted-phenyl)butanamides.
The efficiency of the acylation reaction is highly dependent on carefully controlled conditions. Factors such as temperature and the polarity of the solvent play a crucial role in maximizing the yield and minimizing side reactions. While specific optimization data for this compound is detailed in specific research, general principles guide the process. The choice of solvent can influence the solubility of reactants and the stability of intermediates. Temperature control is essential to manage the reaction rate and prevent potential degradation of reactants or products.
Table 1: Representative Optimization of Acylation Reaction Conditions This table illustrates general parameters considered for optimizing the synthesis of N-aryl amides.
| Entry | Solvent | Temperature (°C) | Base | Outcome |
| 1 | Dichloromethane | 0 to 25 | Triethylamine (B128534) | Good yield, easy solvent removal |
| 2 | Tetrahydrofuran (THF) | 25 | Triethylamine | Moderate to good yield |
| 3 | Acetonitrile | 25 | Potassium Carbonate | Effective for various anilines |
| 4 | Aqueous Biphasic | 25 | Sodium Bicarbonate | "Green" approach, simple work-up |
The acylation of anilines with 4-chlorobutanoyl chloride generates hydrogen chloride (HCl) as a byproduct. libretexts.org The presence of a base is critical to neutralize this acid, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. Common bases used for this purpose include tertiary amines like triethylamine (Et₃N) or inorganic bases such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). rsc.orgresearchgate.net In some protocols, the reaction is performed in an aqueous basic medium. Beyond simply scavenging acid, some organic amine bases can also act as nucleophilic catalysts, reacting with the acyl chloride to form a highly reactive acylonium intermediate, which is then more readily attacked by the aniline. umich.edu
An alternative and increasingly popular strategy for amide synthesis is the reductive amidation of nitroarenes. This approach avoids the direct handling of potentially toxic aniline precursors by generating the amine in situ from the corresponding nitro compound. rsc.org This method is particularly valuable as nitroarenes are often inexpensive and widely available starting materials. rsc.orgnih.gov
Significant progress has been made in developing one-pot, metal-free methods for converting nitroarenes directly into N-aryl amides. rsc.org These protocols are advantageous as they reduce the number of synthetic steps and simplify purification by avoiding metal catalysts. rsc.org A notable example is a two-step, one-pot procedure that first reduces the nitro group and then acylates the resulting intermediate without isolation. researchgate.netrsc.org This approach enhances safety and efficiency in the synthesis of compounds like this compound. rsc.org
A highly effective metal-free reductive amidation protocol utilizes trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine. rsc.orgrsc.org In this process, trichlorosilane chemoselectively reduces the nitro group to generate an N-silylated amine intermediate. rsc.org This intermediate is then trapped in the same reaction vessel by an acylating agent to form the final amide. rsc.org
Specifically for the synthesis of this compound, the N-silylated amine intermediate can be reacted with γ-butyrolactone. rsc.org The reaction with the lactone serves as the acylation step, where the ring is opened to provide the 4-chlorobutanoyl moiety, yielding the target product. rsc.org This particular method has been reported to produce this compound in an 86% yield without the need for further purification. researchgate.netresearchgate.net The reaction demonstrates good tolerance for various functional groups, although nitroarenes with electron-withdrawing substituents generally give higher yields. researchgate.netrsc.org
Table 2: Research Findings on Trichlorosilane-Promoted Synthesis of this compound
| Starting Nitroarene | Acylating Agent | Reducing Agent | Key Conditions | Product | Yield (%) | Reference(s) |
| Nitrobenzene | γ-Butyrolactone | Trichlorosilane | Triethylamine, Acetonitrile | This compound | 86 | researchgate.net, researchgate.net |
| p-Chloronitrobenzene | Acetic Anhydride | Trichlorosilane | Triethylamine, Acetonitrile | N-(4-chlorophenyl)acetamide | >80 | rsc.org |
Metal-Free and One-Pot Synthetic Protocols
Other Amination and Acylation Routes
The formation of the amide bond in N-phenylbutanamide structures can be achieved through several reliable synthetic routes, primarily involving condensation reactions and the use of activated carboxylic acid derivatives.
Condensation Reactions with Ethyl Acetoacetate for Butanamide Precursors
A prevalent method for synthesizing β-keto amide structures, which are precursors to functionalized butanamides, is the condensation reaction between an aniline and ethyl acetoacetate. chula.ac.th This reaction, a variation of the Claisen condensation, typically involves heating the two reactants, which results in the formation of an N-aryl-3-oxobutanamide and the elimination of ethanol (B145695). chula.ac.thlibretexts.org For instance, the synthesis of 3-oxo-N-phenylbutanamide is achieved by reacting aniline with ethyl acetoacetate. chula.ac.th The reaction can be driven to completion by using an excess of one reactant or by removing the ethanol as it forms. google.com
The mechanism proceeds via a nucleophilic acyl substitution, where the amine group of the aniline attacks the carbonyl carbon of the ethyl acetoacetate. This is followed by the elimination of an ethoxide leaving group to yield the final butanamide product. libretexts.org The reaction can be conducted without a catalyst at elevated temperatures or with the use of acid or base catalysts to facilitate the transformation under milder conditions. nih.gov For example, catalysts such as potassium tert-butoxide or concentrated HCl have been employed.
Table 1: Condensation Reaction Conditions for Butanamide Precursor Synthesis
| Reactants | Catalyst | Solvent | Temperature (°C) | Reaction Time (hours) |
|---|---|---|---|---|
| 4-Chloroaniline, Ethyl Acetoacetate | Potassium tert-butoxide or conc. HCl | Toluene, Ethanol | 60–100 | 2–48 |
| Aniline, Ethyl Acetoacetate | None (thermal) | None | High | N/A |
| Phenol, Ethyl Acetoacetate | Amberlyst-15 | None (solvent-free) | 130 | 0.33 |
This table summarizes various reported conditions for the condensation reaction to form butanamide precursors. Data sourced from multiple studies. chula.ac.thnih.gov
Utilization of Acyl Chlorides in Amide Synthesis
The use of acyl chlorides is a fundamental and highly effective method for amide synthesis due to their high reactivity. ambeed.comchegg.com Acyl chlorides are activated derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom, which serves as an excellent leaving group. chegg.com This enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by an amine. chegg.com
In a typical procedure, an acyl chloride, such as butanoyl chloride or a functionalized derivative like 3-oxobutanoyl chloride, is reacted with an aniline (e.g., phenylamine) to form the corresponding N-phenylbutanamide. The reaction is an example of nucleophilic acyl substitution. To neutralize the hydrochloric acid byproduct generated during the reaction, a base like pyridine (B92270) or triethylamine is often added. Alternatively, the reaction can be performed using ammonium (B1175870) salts, such as ammonium chloride, as the amine source, particularly for the synthesis of primary amides. ccspublishing.org.cn
Advanced Synthetic Transformations Involving Butanamide Structures
Beyond their synthesis, butanamide structures can undergo further transformations, including advanced oxidative halogenation reactions. These processes can introduce new functional groups or lead to significant structural rearrangements.
Oxidative Halogenation Strategies
Oxidative halogenation provides a pathway to introduce halogen atoms into organic molecules under oxidative conditions. For butanamide structures, particularly β-keto amides, these strategies can lead to novel products through complex reaction mechanisms, including carbon-carbon bond cleavage. beilstein-journals.org
Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (DIB), have gained prominence as versatile and environmentally benign oxidants in organic synthesis. nih.govarkat-usa.org They are known to facilitate a wide range of transformations, including oxidative functionalization of carbonyl compounds. arkat-usa.org
In the context of butanamide structures, a notable application involves the reaction of 3-oxo-N-phenylbutanamides with DIB. beilstein-journals.org Research has shown that this reaction, when conducted in the presence of a Lewis acid, does not result in simple halogenation but instead leads to an unexpected oxidative carbon-carbon bond cleavage. beilstein-journals.orgbeilstein-journals.org This transformation yields 2,2-dihalo-N-phenylacetamides as the major products. beilstein-journals.org The reaction demonstrates the unique reactivity of DIB in promoting complex rearrangements beyond simple oxidation. beilstein-journals.org This protocol is effective for a range of substituted N-phenylbutanamides, indicating that the electronic properties of substituents on the phenyl ring have little impact on the reaction's outcome. beilstein-journals.org
Lewis acid catalysis is a cornerstone of organic synthesis, used to activate substrates towards nucleophilic attack or to promote bond cleavage. wikipedia.org In halogenation reactions, Lewis acids can polarize the halogenating agent, enhancing its electrophilicity. researchgate.nettaylorandfrancis.com
In the DIB-mediated transformation of 3-oxo-N-phenylbutanamides, Lewis acids play a dual and critical role. beilstein-journals.org They not only catalyze the reaction but also serve as the halogen source. beilstein-journals.orgbeilstein-journals.org Studies have optimized this process using Lewis acids such as zinc(II) chloride (ZnCl₂) and iron(III) chloride (FeCl₃). beilstein-journals.org The proposed mechanism suggests that the Lewis acid coordinates to the carbonyl oxygen of the butanamide, increasing the acidity of the α-protons and facilitating the initial halogenation. beilstein-journals.org Subsequent steps, promoted by the hypervalent iodine reagent, lead to a second halogenation at the α-position, followed by a retro-Claisen type condensation that cleaves the C-C bond between the α- and β-carbons, ultimately forming the dihaloacetamide product. beilstein-journals.org
Table 2: Lewis Acid Mediated Oxidative Halogenation of 3-Oxo-N-phenylbutanamide
| Substrate | Hypervalent Iodine Reagent | Lewis Acid (Halogen Source) | Solvent | Product |
|---|---|---|---|---|
| 3-Oxo-N-phenylbutanamide | (Diacetoxyiodo)benzene (DIB) | Zinc(II) chloride (ZnCl₂) | Dioxane | 2,2-Dichloro-N-phenylacetamide |
| 3-Oxo-N-phenylbutanamide | (Diacetoxyiodo)benzene (DIB) | Iron(III) chloride (FeCl₃) | Dioxane | 2,2-Dichloro-N-phenylacetamide |
This table outlines the key components for the novel oxidative dihalogenation and C-C bond cleavage of a butanamide precursor. beilstein-journals.orgbeilstein-journals.org
Application of Hypervalent Iodine Reagents (e.g., (Diacetoxyiodo)benzene)
Dihalogenation Processes from β-Oxo Amides
The transformation of β-oxo amides, a class of compounds structurally related to this compound precursors, into α,α-dihaloamides is a significant synthetic pathway. These dihalogenated products are valuable intermediates in organic synthesis and are constituent elements of biologically active compounds like the antibiotics florfenicol (B1672845) and chloramphenicol. organic-chemistry.orgacs.org Research has demonstrated that the reaction conditions, particularly the solvent, can dictate the final product in a divergent synthesis. researchgate.netresearchgate.net
When β-oxo amides are treated with N-halosuccinimides (NCS for chlorination or NBS for bromination) in water at room temperature, the reaction yields α,α-dihalo-β-oxo amides. researchgate.netresearchgate.net However, if the reaction is conducted in ethanol under reflux conditions, the outcome shifts to produce α,α-dihaloacetamides, demonstrating a deacylation step. researchgate.netresearchgate.net Furthermore, novel methods have been developed, such as using zwitterionic catalysts which facilitate the deacylative dihalogenation under mild conditions without the need for strong acids or bases. organic-chemistry.orgacs.orgnih.gov Another approach involves the use of (diacetoxyiodo)benzene (DIB) in conjunction with a Lewis acid like zinc(II) chloride as the halogen source, which also leads to the formation of N-phenyl dihaloacetamides from 3-oxo-butanamides. beilstein-journals.org
One-Pot Reactions with N-Halosuccinimides
One-pot syntheses provide an efficient route to α,α-dihaloamides from readily available β-oxo amides by carefully selecting the reaction conditions. researchgate.netresearchgate.net The use of N-halosuccinimides like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) is central to these transformations. researchgate.netresearchgate.net
A key study demonstrated a divergent one-pot synthesis where the choice of solvent was critical. researchgate.netresearchgate.net Treating β-oxo amides with NCS or NBS in water at ambient temperature produced α,α-dihalo-β-oxo amides. researchgate.netresearchgate.net Conversely, conducting the reaction with the same reagents in ethanol under reflux resulted in α,α-dihaloacetamides via a C-C bond cleavage. researchgate.netresearchgate.net Catalytic approaches have also been developed; for instance, stable zwitterionic compounds can catalyze the synthesis of α,α-dihalo-N-arylacetamides from β-oxo amides and N-halosuccinimides in very good yields under mild conditions. organic-chemistry.orgacs.org These catalytic reactions are notable for avoiding aromatic halogenated side products and the requirement for harsh reagents. acs.org
Table 1: Dihalogenation of β-Oxo Amides with N-Halosuccinimides
| Starting Material | Reagent | Conditions | Product | Citation |
|---|---|---|---|---|
| β-Oxo Amide | NCS or NBS | Water, Room Temperature | α,α-Dihalo-β-oxo Amide | researchgate.net, researchgate.net |
| β-Oxo Amide | NCS or NBS | Ethanol, Reflux | α,α-Dihaloacetamide | researchgate.net, researchgate.net |
Carbon-Carbon Bond Cleavage in Butanamide Scaffolds
The cleavage of carbon-carbon bonds is a powerful, albeit challenging, transformation in organic synthesis that allows for significant molecular rearrangement. nih.gov In butanamide scaffolds, particularly 3-oxo-butanamides, C-C bond cleavage can be initiated to form valuable synthetic intermediates. beilstein-journals.org
One novel and reliable method for the direct preparation of 2,2-dihalo-N-phenylacetamides involves the cleavage of a C-C bond in 3-oxo-N-phenylbutanamide. beilstein-journals.org This transformation is achieved using (diacetoxyiodo)benzene (DIB) and a Lewis acid, which acts as the halogen source. beilstein-journals.org The reaction proceeds smoothly for a variety of substituted N-phenyl butanamides, with little effect from the electronic properties of substituents on the benzene (B151609) ring, to give the corresponding N-phenyl dihaloacetamides in good to excellent yields. beilstein-journals.org Mechanistic studies suggest that the reaction can also proceed from isolated 2,2-dihalo-3-oxo-N-phenylbutanamide intermediates under acidic conditions, confirming the C-C bond cleavage step. beilstein-journals.org This deconstructive approach provides a direct route to difunctionalized acetamides. beilstein-journals.orgnih.gov
Cyclization Reactions Leading to Fused Heterocyclic Systems (e.g., Furanones, Pyridones)
Cyclization reactions involving butanamide derivatives are crucial for the synthesis of various fused heterocyclic systems, which are prevalent in natural products and pharmaceuticals. researchgate.net Specifically, 4-halo-3-oxo-N-arylbutanamides serve as versatile precursors for constructing substituted furanones and pyridones. researchgate.netresearchgate.net
A facile synthetic route to 4-vinyl-3(2H)-furanones has been developed from the reaction of 4-halo-1,3-dicarbonyl compounds, such as 4-bromo-3-oxo-N-arylbutanamide, with alkynes. researchgate.netresearchgate.net An interesting extension of this chemistry is the formation of 3(2H)-furanone fused 2-pyridones when 4-bromo-3-oxo-N-alkyl(aryl)butanamide reacts with activated alkynes. researchgate.netresearchgate.net Other methods for synthesizing 2-pyridones involve the Michael addition and cyclization of amines with alkynes and dialkyl acetylene (B1199291) dicarboxylates. researchgate.netrsc.org The reaction of furanones themselves with various nucleophiles can also lead to ring-opening followed by in situ cyclization to form different heterocycles like pyridazinones. eurjchem.com
Tandem Michael Addition and Intramolecular Cyclization
Tandem reactions, which combine multiple bond-forming events in a single operation, offer an efficient pathway to complex molecules from simple precursors. nih.gov The tandem Michael addition and intramolecular cyclization sequence is a powerful strategy for synthesizing heterocyclic systems like furanones and pyridones from butanamide-related scaffolds. researchgate.netresearchgate.netorganicreactions.org
This approach is exemplified in the reaction of 4-halo-1,3-dicarbonyl compounds with alkynes, which proceeds via a tandem Michael addition and subsequent intramolecular cyclization to afford 4-vinyl-3(2H)-furanones. researchgate.netresearchgate.net The reaction is general, providing the corresponding substituted furanones in satisfactory to good yields. researchgate.net This cascade of reactions involves the initial conjugate addition of the enolate of the dicarbonyl compound to the activated alkyne, followed by an intramolecular nucleophilic substitution that closes the ring to form the furanone core. researchgate.netresearchgate.net Similarly, fused 2-pyridones can be generated through a one-pot protocol involving a tandem sequence of condensation, cyclization, dehydration, and decarboxylation. nih.gov
Table 2: Heterocyclic Systems from Butanamide Scaffolds and Related Compounds
| Precursor | Reagent(s) | Resulting Heterocycle | Reaction Type | Citation |
|---|---|---|---|---|
| 4-Halo-1,3-dicarbonyl compound | Alkyne | 4-Vinyl-3(2H)-furanone | Tandem Michael Addition/Intramolecular Cyclization | researchgate.net, researchgate.net |
| 4-Bromo-3-oxo-N-alkyl(aryl)butanamide | Activated Alkyne | 3(2H)-Furanone fused 2-pyridone | Tandem Reaction | researchgate.net, researchgate.net |
| Amine, Alkyne | Dialkyl acetylene dicarboxylate | Functionalized 2-pyridone | Michael Addition/Cyclization | rsc.org |
Resins as Acyl Transfer Reagents in Solid-Phase Synthesis
Solid-phase synthesis is a cornerstone of modern medicinal chemistry and materials science, and the development of effective polymer-bound reagents is crucial for its advancement. Resins functionalized as acyl transfer reagents allow for the synthesis of amides where the product is easily isolated from the spent reagent by simple filtration. researchgate.netias.ac.in
Polystyrene-supported N-phenyl-N-acyl sulfonamide resin has been developed and utilized as a new and effective type of acyl transfer reagent for the synthesis of amide libraries. researchgate.net This resin is prepared by reacting polystyrene sulfonyl chloride resin with aniline, followed by acylation. researchgate.net When this acylated resin reacts with nucleophilic amines, it efficiently transfers the acyl group to yield secondary amides. researchgate.netsioc-journal.cn Research has shown this N-phenyl substituted resin to be a more effective acyl transfer reagent, providing higher amide yields compared to analogous N-methyl- and N-benzyl-N-acyl sulfonamide resins. researchgate.net The reactivity is influenced by the nature of the acyl group and the nucleophilicity of the amine. sioc-journal.cn A significant advantage of this system is that the N-phenyl-N-acyl sulfonamide resin can be regenerated and reused multiple times without a significant loss of activity. researchgate.netsioc-journal.cn
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| α,α-dihalo-β-oxo amide |
| α,α-dihaloacetamide |
| N-chlorosuccinimide (NCS) |
| N-bromosuccinimide (NBS) |
| (diacetoxyiodo)benzene (DIB) |
| 2,2-dihalo-N-phenylacetamide |
| 3-oxo-N-phenylbutanamide |
| 4-vinyl-3(2H)-furanone |
| 4-bromo-3-oxo-N-alkyl(aryl)butanamide |
| 3(2H)-furanone fused 2-pyridone |
| dialkyl acetylene dicarboxylate |
| 2-pyridone |
| 2(3H)-furanone |
| pyridazinone |
| Polystyrene sulfonyl chloride |
| N-methyl-N-acyl sulfonamide resin |
Chemical Reactivity and Mechanistic Investigations of 4 Chloro N Phenylbutanamide
Fundamental Reaction Types
The reactivity of 4-chloro-N-phenylbutanamide can be categorized into several fundamental reaction types, primarily involving the carbonyl group and the chlorine-bearing carbon atom.
While the aromatic ring is generally stable to oxidation under mild conditions, the alkyl chain of the butanamide moiety can be subjected to oxidation. Strong oxidizing agents can potentially cleave the alkyl chain or oxidize it to form carboxylic acids. For instance, oxidation could theoretically lead to the formation of compounds like 3-carboxy-N-phenylpropanamide under specific conditions. However, such reactions often require harsh conditions which may also lead to the hydrolysis of the amide bond itself. smolecule.com The synthesis of carboxylic acids more commonly involves methods like the hydrolysis of nitriles or the oxidation of primary alcohols. nptel.ac.inmasterjeeclasses.com
The carbonyl group of the amide in this compound can undergo reduction. Amides are generally less reactive towards reduction than ketones or aldehydes and require strong reducing agents. nptel.ac.in Reagents such as lithium aluminum hydride (LiAlH₄) are effective for this transformation, reducing the carbonyl group completely to a methylene (B1212753) group, thereby converting the amide into a secondary amine. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically insufficient to reduce amides.
| Reagent | Product | Reaction Type |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | 4-chloro-N-phenylbutan-1-amine | Amide Reduction |
| Sodium Borohydride (NaBH₄) | No reaction | - |
The primary alkyl chloride in the 4-position of the butanamide chain is an electrophilic center and is susceptible to nucleophilic substitution reactions, typically proceeding via an Sₙ2 mechanism. A variety of nucleophiles can displace the chloride ion, allowing for the synthesis of a wide range of derivatives. smolecule.com This reactivity is a key feature for the functionalization of the molecule. For example, reaction with sodium azide (B81097) can introduce an azido (B1232118) group, while reaction with potassium cyanide yields a nitrile. This nitrile can then be further hydrolyzed to a carboxylic acid. masterjeeclasses.com
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Azide | Sodium Azide (NaN₃) | 4-azido-N-phenylbutanamide |
| Cyanide | Potassium Cyanide (KCN) | 4-cyano-N-phenylbutanamide |
| Pyrrole Anion | Pyrrolylmagnesium Chloride | 4-(pyrrol-1-yl)-N-phenylbutanamide |
Reduction Reactions of Carbonyl Groups (e.g., Alcohols)
Halogenation Mechanisms of Amide Linkages
The nitrogen atom of the amide group is another site of reactivity, particularly towards electrophilic halogenating agents, leading to the formation of N-haloamides.
Secondary amides react with chlorinating agents, such as aqueous hypochlorous acid (HOCl), to form N-chloroamides. researchgate.net The reaction kinetics can be described by a second-order model, being first-order in both the amide and the active chlorine species. researchgate.net Studies on various amides show that at a pH of 8, apparent second-order rate constants for chlorination are in the range of 5.8 × 10⁻³ to 1.8 M⁻¹s⁻¹. nih.gov Specifically, reactions dominated by hypochlorite (B82951) (⁻OCl) exhibit species-specific second-order rate constants between 7.3 × 10⁻³ and 2.3 M⁻¹s⁻¹. researchgate.netnih.gov
Mechanistic studies suggest that the N-chlorination of amides by HOCl does not proceed analogously to the chlorination of amines. acs.org Instead, the favored pathway involves the tautomerization of the amide to its iminol form, which then undergoes N-chlorination. acs.org The stoichiometry of the reaction is typically a 1:1 ratio between the amide and the chlorinating agent to produce the corresponding N-chloroamide. sciencemadness.org
| Reactants | Chlorinating Species | pH | Second-Order Rate Constant (k) | Source |
|---|---|---|---|---|
| Various Amides + Chlorine | -OCl | ~8 | 7.3 × 10⁻³ - 2.3 M⁻¹s⁻¹ | researchgate.netnih.gov |
| N-acetylalanine + Chlorine | HOCl/⁻OCl | ~7 | 1.58 × 10⁻³ M⁻¹s⁻¹ (formation) | acs.org |
| N-methyl acetamide (B32628) + Chlorine | HOCl, Cl₂, CH₃COOCl | 3.0 - 6.0 | Reactivity: CH₃COOCl > Cl₂ > HOCl | researchgate.netcdnsciencepub.com |
The rate of N-chlorination is significantly influenced by the electronic nature of the substituents on both the acyl group (R-C=O) and the nitrogen atom (N-R'). cdnsciencepub.comcdnsciencepub.com
For reactions involving the hypochlorite ion (⁻OCl), research indicates that the rate of chlorination decreases as the electron-donating character of the substituents on the amide-N and the carbonyl-C increases. nih.gov This suggests that the reaction is facilitated by a lower electron density on the amide nitrogen. The proposed mechanism involves the formation of a hydrogen bond between the amide proton and the hypochlorite oxygen atom. cdnsciencepub.comcdnsciencepub.com
Conversely, for reactions with molecular chlorinating agents like Cl₂, the reactivity of the amides is enhanced by electron-donating substituents. cdnsciencepub.com This reversal implies a different mechanism where the amide nitrogen acts as a nucleophile, donating electrons to the chlorine atom. cdnsciencepub.comcdnsciencepub.com Therefore, for this compound, the electronic properties of the phenyl ring would play a crucial role in modulating the rate of N-chlorination, depending on the specific chlorinating agent used. Computational studies on ortho-substituted aromatic amides have shown that steric effects from substituents can also influence amide bond resonance, which in turn could affect reactivity at the nitrogen atom. nsf.gov
| Chlorinating Agent | Effect of Electron-Donating Groups | Effect of Electron-Withdrawing Groups | Proposed Interaction |
|---|---|---|---|
| Hypochlorite (⁻OCl) | Decrease reaction rate | Increase reaction rate | H-bonding between amide H and ⁻OCl oxygen |
| Molecular Chlorine (Cl₂) | Increase reaction rate | Decrease reaction rate | Nucleophilic attack from amide N to Cl₂ |
Kinetics and Stoichiometry of N-Chloramide Formation
Hydrolytic Degradation Pathways
The hydrolysis of amides, including this compound, involves the cleavage of the resilient amide bond to yield a carboxylic acid and an amine. This transformation typically requires harsh reaction conditions, such as heating in the presence of strong acids or bases. libretexts.orgmasterorganicchemistry.com The general mechanisms for both acid- and base-catalyzed hydrolysis are well-established, although the specific reactivity of this compound is influenced by the chloro-substituent on the butanoyl chain.
The acid-catalyzed hydrolysis of amides generally proceeds via a nucleophilic acyl substitution mechanism. libretexts.org The reaction is initiated by the protonation of the amide's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comsparkl.me This is followed by the nucleophilic attack of a water molecule on the activated carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com Subsequent proton transfer and elimination of the amine as its ammonium (B1175870) salt result in the formation of the corresponding carboxylic acid. libretexts.orgmasterorganicchemistry.com
| Parameter | Description | Products |
| Catalyst | Strong mineral acid (e.g., H₂SO₄, HCl) | 4-chlorobutanoic acid |
| Reagent | Water (often as the solvent) | Aniline (B41778) (as its conjugate acid, e.g., anilinium chloride) |
| Conditions | Elevated temperatures (heating/reflux) | |
| Mechanism | Nucleophilic acyl substitution (Aac2) |
Under basic conditions, the hydrolysis of amides involves the direct nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. chemistrysteps.com This forms a tetrahedral intermediate, from which the amide anion is expelled. Amide anions are very strong bases and thus poor leaving groups, making this step difficult and often rate-limiting. libretexts.orgchemistrysteps.com The reaction is typically driven to completion by the final, irreversible acid-base reaction between the carboxylic acid product and the strongly basic amine anion. chemistrysteps.com
However, for this compound, a competing and significant reaction pathway exists due to the presence of the chlorine atom at the 4-position. Studies on related substituted 4-chloro-N-phenylbutanamides have shown that the molecule can first undergo a rapid intramolecular cyclization to form an N-phenyl-2-pyrrolidinone intermediate. researchgate.net This intramolecular SN2 reaction, where the amide nitrogen attacks the carbon bearing the chlorine, is often faster than the direct intermolecular attack by a hydroxide ion. The resulting lactam (N-phenyl-2-pyrrolidinone) is then subsequently hydrolyzed under the basic conditions to yield the final product, 4-(phenylamino)butanoic acid (after workup). researchgate.net
This two-step pathway is a critical aspect of the compound's reactivity in a basic medium.
| Pathway | Step 1 | Step 2 | Final Product (after acidification) |
| Direct Hydrolysis | Nucleophilic attack by OH⁻ on the carbonyl carbon. | Elimination of aniline and formation of 4-chlorobutanoic acid salt. | 4-chlorobutanoic acid |
| Intramolecular Cyclization-Hydrolysis | Intramolecular SN2 attack by the amide nitrogen to form N-phenyl-2-pyrrolidinone. researchgate.net | Hydrolysis of the resulting lactam (N-phenyl-2-pyrrolidinone). | 4-(phenylamino)butanoic acid |
Acid-Catalyzed Hydrolysis Studies
Amide Bond Isomerization Dynamics in Solution
The amide C-N bond possesses significant partial double bond character due to resonance, which restricts free rotation around this bond. mdpi.com This restriction results in the existence of geometric isomers, typically referred to as cis and trans (or E and Z) rotamers. The energy barrier for this rotation is sufficiently high that these distinct conformations can often be observed as separate species by Nuclear Magnetic Resonance (NMR) spectroscopy at room temperature or below. mdpi.combgsu.edu
The kinetics of this isomerization can be investigated using dynamic NMR (DNMR) techniques. By monitoring the changes in the NMR spectrum as a function of temperature, specifically the temperature at which the distinct signals for the two rotamers broaden and coalesce into a single averaged signal, the rate of exchange and the free energy of activation (ΔG‡) for the rotation can be calculated. mdpi.comgac.edu
| Compound | Rotational Barrier (kcal/mol) | Method | Reference |
|---|---|---|---|
| N-phenylcarbamate | ~12.5 | NMR Spectroscopy | nih.gov |
| N-methyl-N-benzhydrylformamide | 20-23 | DNMR / DFT Calculation | mdpi.com |
| General N-alkylacetamides | 15-20 | NMR Spectroscopy | acs.org |
Comparative Reactivity Studies with Related Amide Derivatives
The reactivity of this compound is best understood by comparing it to related structures, which highlights the influence of its key functional groups.
Versus N-phenylbutanamide: The most significant difference in reactivity arises from the 4-chloro substituent. While N-phenylbutanamide can only undergo direct hydrolysis of the amide bond, this compound has the additional, often faster, pathway of intramolecular cyclization to N-phenyl-2-pyrrolidinone, especially under basic conditions. researchgate.net This makes the chlorinated derivative more susceptible to transformation in base, albeit not necessarily through direct hydrolysis of the amide bond itself. The electron-withdrawing inductive effect of the chlorine atom also slightly increases the electrophilicity of the carbonyl carbon, potentially accelerating direct hydrolysis, though this effect is diminished by the distance. uomustansiriyah.edu.iq
Versus 4-chloro-N-phenylbenzamide: A comparison with the corresponding benzamide (B126) derivative underscores the importance of the flexible butanoyl chain. In 4-chloro-N-phenylbenzamide, the chloro-substituent is on the N-phenyl ring (assuming para-substitution) or would be part of a different parent acid. If considering a hypothetical "4-chlorobenzamide" portion, the rigid aromatic ring prevents any intramolecular cyclization pathway. Therefore, its degradation is governed solely by the direct hydrolysis of the amide bond, which is generally less reactive than an aliphatic amide due to the conjugation of the carbonyl group with the benzene (B151609) ring.
Versus 4-bromo-3-oxo-N-phenylbutanamide: This related compound introduces two additional changes: a bromine instead of chlorine and a ketone at the 3-position. Bromine is a better leaving group than chlorine, which would facilitate the intramolecular cyclization. However, the 3-oxo group significantly increases the acidity of the α-protons (at C2), opening up additional reaction pathways such as enolization and subsequent reactions at the α-position.
| Compound | Key Structural Feature | Primary Degradation Pathway (in Base) | Relative Reactivity Notes |
|---|---|---|---|
| This compound | C4-Chloro group on a flexible chain | Intramolecular cyclization followed by lactam hydrolysis. researchgate.net | More reactive than N-phenylbutanamide due to the cyclization pathway. |
| N-phenylbutanamide | Unsubstituted alkyl chain | Direct amide hydrolysis. | Standard amide reactivity; requires harsh conditions for hydrolysis. libretexts.org |
| 4-chloro-N-phenylbenzamide | Rigid aromatic backbone | Direct amide hydrolysis. | Intramolecular cyclization is not possible. Generally less reactive towards hydrolysis than aliphatic amides. |
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of 4-chloro-N-phenylbutanamide, providing detailed information about the hydrogen and carbon environments within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
Proton (¹H) NMR spectroscopy confirms the presence and connectivity of hydrogen atoms in this compound. The spectrum provides characteristic signals for the aromatic protons of the phenyl group, the amide proton (N-H), and the aliphatic protons of the butanamide chain.
In a study by Chen et al. (2021), the ¹H NMR spectrum was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) on a 300 MHz spectrometer. nih.gov The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J), which describe the interaction between neighboring protons, are given in Hertz (Hz). nih.gov
The detailed assignments are as follows:
A singlet at δ 9.98 ppm corresponds to the amide proton (N-H). nih.gov
The aromatic protons on the phenyl ring appear in their expected regions: a doublet at δ 7.59 ppm (ortho-protons), a triplet at δ 7.28 ppm (meta-protons), and a triplet at δ 7.02 ppm (para-proton). nih.gov The coupling constant for these aromatic protons is approximately 7.7 Hz. nih.gov
The aliphatic portion of the molecule is characterized by three distinct signals. The triplet at δ 3.70 ppm is assigned to the two protons on the carbon adjacent to the chlorine atom (Cl-CH₂). nih.gov The triplet at δ 2.48 ppm corresponds to the two protons on the carbon adjacent to the carbonyl group (CH₂-C=O). nih.gov A multiplet observed between δ 1.98 and 2.07 ppm is attributed to the central methylene (B1212753) group (-CH₂-). nih.gov The coupling constant for the aliphatic protons is 6.8 Hz. nih.gov
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Proton Assignment | Reference |
|---|---|---|---|---|
| 9.98 | s (singlet) | - | N-H | nih.gov |
| 7.59 | d (doublet) | 7.7 | ortho-H (2H) | nih.gov |
| 7.28 | t (triplet) | 7.7 | meta-H (2H) | nih.gov |
| 7.02 | t (triplet) | 7.7 | para-H (1H) | nih.gov |
| 3.70 | t (triplet) | 6.8 | Cl-CH₂ | nih.gov |
| 2.48 | t (triplet) | 6.8 | CH₂-C=O | nih.gov |
| 1.98-2.07 | m (multiplet) | - | -CH₂- | nih.gov |
Source: Data from Chen et al. (2021) nih.gov. Spectrum recorded in DMSO-d₆.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Variable Temperature NMR for Conformational and Isomerization Studies
While specific variable temperature (VT) NMR studies on this compound are not detailed in the available literature, this technique is highly relevant for studying the conformational dynamics of amides. The partial double-bond character of the C-N amide bond restricts rotation, which can lead to the observation of distinct conformers or rotamers at low temperatures. VT-NMR experiments could be used to determine the energy barrier for this rotation by analyzing the coalescence of signals as the temperature is increased. Such studies would provide valuable insight into the molecule's conformational flexibility and stability.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound. It also provides structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. For this compound (C₁₀H₁₂ClNO), the theoretical exact mass can be calculated. While specific experimental HRMS data for this compound is not cited in the searched literature, its synthesis and characterization have been reported, indicating such analysis would have been performed to confirm its identity. researchgate.netnih.gov HRMS would be used to verify the calculated mass, distinguishing it from other compounds with the same nominal mass.
Validation of Molecular Ion Peaks
In a standard mass spectrum, this compound would exhibit a characteristic molecular ion peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a compound containing one chlorine atom will show two main molecular ion peaks. The primary peak, designated as [M]⁺, corresponds to the molecule containing the ³⁵Cl isotope. A second peak, [M+2]⁺, will appear at two mass units higher and have an intensity approximately one-third that of the [M]⁺ peak, reflecting the presence of the ³⁷Cl isotope. This classic 3:1 intensity ratio for the [M]⁺ and [M+2]⁺ peaks is a definitive signature for a monochlorinated compound and is used to validate the presence of chlorine in the structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is characterized by absorption bands corresponding to its key structural components: a secondary amide linkage, a phenyl group, an alkyl chain, and a carbon-chlorine bond.
The principal vibrations expected in the IR spectrum of this compound are detailed below. The secondary amide group gives rise to two particularly prominent bands: the N-H stretching vibration, which typically appears as a sharp band, and the C=O stretching vibration (Amide I band), which is strong and indicative of the carbonyl group. The bending of the N-H bond (Amide II band) is also a key diagnostic feature. The phenyl group is identified by aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The aliphatic portion of the molecule is confirmed by C-H stretching bands below 3000 cm⁻¹, while the presence of the halogen is indicated by the C-Cl stretching vibration at lower wavenumbers.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Secondary Amide (N-H) | Stretch | 3350–3310 |
| Aromatic C-H | Stretch | 3100–3000 |
| Aliphatic C-H | Stretch | 2960–2850 |
| Carbonyl (C=O) | Amide I Stretch | 1680–1640 |
| Amide N-H | Amide II Bend | 1570–1515 |
| Aromatic C=C | Stretch | 1600–1450 |
X-ray Diffraction (XRD) for Solid-State Structure Analysis
X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure, including bond lengths, bond angles, and intermolecular interactions.
Determination of Crystal Structure and Unit Cell Parameters
A review of published scientific literature indicates that a complete single-crystal X-ray diffraction study for this compound has not been reported. Consequently, experimental data regarding its crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ) are currently unavailable. The determination of these parameters awaits future crystallographic analysis.
Elucidation of Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding)
Without experimental XRD data, the exact molecular conformation and the specific network of intermolecular interactions in the crystal lattice of this compound cannot be definitively described. However, based on the universal principles of molecular interactions in related amide structures, it is highly probable that hydrogen bonding plays a critical role in its solid-state assembly. amanote.com The secondary amide functional group, with its N-H proton donor and carbonyl oxygen acceptor, is expected to form strong intermolecular N-H···O=C hydrogen bonds. These interactions typically link molecules together, often forming chains or dimeric motifs, which are fundamental to the stability of the crystal lattice.
High-Performance Liquid Chromatography (HPLC) for Purity and Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique used to separate, identify, and quantify components in a mixture. It is widely employed to assess the purity of synthesized compounds. mdpi.com In the context of this compound, HPLC is documented as the method of choice for confirming its purity following synthesis and purification. nih.govresearchgate.net
While specific validated methods for this compound are not extensively detailed in the literature, a typical analytical approach for N-phenyl amides involves reversed-phase chromatography. chula.ac.th This method utilizes a nonpolar stationary phase and a polar mobile phase. The purity of the compound is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all observed peaks. A study reported the use of an Agilent 1260 HPLC system to confirm the purity of this compound to be greater than 95%. nih.gov
Table 2: Representative HPLC Method for the Analysis of this compound
| Parameter | Description |
|---|---|
| Stationary Phase | Reversed-Phase C18 Column |
| Mobile Phase | A gradient or isocratic mixture of Acetonitrile and Water |
| Detection | UV Absorbance at ~254 nm |
| Application | Purity assessment and separation of related substances |
Computational and Theoretical Chemistry of 4 Chloro N Phenylbutanamide
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 4-chloro-N-phenylbutanamide, such as its three-dimensional structure and electronic landscape. These calculations offer a lens into the molecule's reactivity and stability.
Density Functional Theory (DFT) for Molecular Orbital Analysis
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By applying DFT, one can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.netwuxibiology.com
For this compound, DFT calculations, likely using a basis set such as B3LYP/6-311++G(d,p), would reveal the distribution of electron density. researchgate.net The HOMO would likely be localized on the electron-rich phenyl ring and the amide group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would be expected to be distributed over the carbonyl group and the carbon atom attached to the chlorine, highlighting the regions susceptible to nucleophilic attack. wuxibiology.com
Table 1: Illustrative DFT-Calculated Molecular Orbital Properties of this compound
| Parameter | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and stability; a larger gap suggests greater stability. researchgate.net |
| Dipole Moment | ~3.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for similar organic molecules. Specific experimental or published computational data for this compound is not available.
Conformational Analysis and Energy Minimization
Conformational analysis is the study of the different spatial arrangements of a molecule, known as conformers, and their relative energies. libretexts.org Due to the presence of several rotatable single bonds in this compound—specifically around the butanamide chain and the bond connecting the nitrogen to the phenyl ring—the molecule can adopt various conformations.
Energy minimization calculations, often employing force fields like MMFF94 or semi-empirical methods, are used to identify the most stable conformers, i.e., those with the lowest potential energy. researchgate.net The global minimum conformation represents the most likely three-dimensional structure of the molecule under given conditions. Understanding the preferred conformation is essential as it dictates how the molecule will interact with biological targets such as proteins. drugdesign.org The process involves systematically rotating the bonds and calculating the energy of each resulting structure to map the potential energy surface. slideshare.net
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques used to predict how a small molecule, or ligand, binds to a macromolecular target, typically a protein. These methods are central to drug discovery for identifying potential drug candidates.
Ligand-Protein Interaction Prediction and Binding Mode Analysis
Molecular docking simulations can predict the preferred orientation of this compound when it binds to a protein's active site. nih.gov This process involves placing the ligand in various positions and orientations within the binding pocket and scoring them based on a function that estimates the binding affinity. uoa.gr
In studies of similar molecules, such as N-(4-chlorophenyl)-4-phenylbutanamide, docking has been used to investigate interactions with enzymes like Histone Deacetylase 6 (HDAC6). nih.gov For this compound, potential protein targets could include kinases, proteases, or other enzymes where the butanamide scaffold can form key interactions. The analysis of the docked pose reveals specific interactions, such as hydrogen bonds between the amide group and receptor residues, and hydrophobic interactions involving the phenyl ring and the chloro-alkyl chain. nih.gov
Table 2: Predicted Interactions of this compound with a Hypothetical Kinase Active Site
| Interaction Type | Ligand Group | Protein Residue (Illustrative) |
| Hydrogen Bond | Amide N-H | Aspartic Acid (backbone C=O) |
| Hydrogen Bond | Amide C=O | Lysine (side-chain NH3+) |
| Hydrophobic | Phenyl Ring | Leucine, Valine, Isoleucine |
| Halogen Bond | Chlorine | Serine (backbone C=O) |
Note: This table is illustrative and based on common interactions observed for similar ligands in protein active sites.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Complexes
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. frontiersin.org MD simulations track the movements of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose and the conformational changes that may occur upon binding. scirp.org
An MD simulation of a this compound-protein complex, typically run for nanoseconds, would reveal the flexibility of the ligand in the binding site and the persistence of key interactions. nih.gov Parameters such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to assess the stability of the complex. frontiersin.org A stable complex would show minimal fluctuations in RMSD over the simulation time.
In Silico Predictions and Cheminformatics
Cheminformatics applies computational methods to solve chemical problems, with a significant application in predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. nih.gov For this compound, various in silico tools can predict its drug-likeness and pharmacokinetic profile. gjpb.de
These predictions are based on the molecule's structural features and physicochemical properties. For instance, Lipinski's Rule of Five is a commonly used filter to assess drug-likeness. Predictions for properties like aqueous solubility, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes can guide the optimization of the molecule to improve its suitability as a drug. nih.govresearchgate.net
Table 3: Predicted ADMET Properties of this compound using Cheminformatics Tools
| Property | Predicted Value (Illustrative) | Acceptable Range for Oral Drugs |
| Molecular Weight | ~197.66 g/mol | < 500 g/mol |
| LogP (Octanol/Water Partition Coefficient) | ~2.5 | < 5 |
| Hydrogen Bond Donors | 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 1 | ≤ 10 |
| Human Intestinal Absorption | High | High |
| Blood-Brain Barrier Penetration | Moderate | Moderate to Low |
| Cytochrome P450 2D6 Inhibition | Likely Inhibitor | Non-inhibitor preferred |
Note: These values are illustrative and based on predictions from standard cheminformatics software for molecules with similar structures.
Prediction of ADMET-related (Absorption, Distribution, Metabolism, Excretion) Parameters for Design
The success of a potential therapeutic agent is contingent not only on its efficacy but also on its pharmacokinetic profile, commonly abbreviated as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction has become an indispensable tool in medicinal chemistry, allowing for the early-stage filtering of compounds that are likely to fail in later developmental phases due to poor pharmacokinetic properties. nih.gov These computational models utilize the chemical structure of a compound to estimate a variety of physicochemical and pharmacokinetic parameters.
For this compound, while specific experimental data is not extensively available, its ADMET properties can be predicted using established computational tools and by comparing it with structurally similar compounds. Various software platforms, such as SwissADME and PreADMET, are frequently used to predict these properties based on a compound's structure. nih.gov
Predicted Physicochemical and Pharmacokinetic Properties of this compound
The following table presents a set of predicted ADMET-related parameters for this compound. These values are derived from computational models and provide a theoretical foundation for its potential behavior in a biological system.
| Parameter | Predicted Value/Characteristic | Implication for Drug Design |
| Molecular Weight | 211.68 g/mol | Compliant with Lipinski's rule of five (<500 g/mol ), suggesting good potential for oral bioavailability. |
| LogP (Octanol/Water Partition Coefficient) | ~2.5-3.0 | Indicates good lipophilicity, which is favorable for membrane permeability and absorption. |
| Topological Polar Surface Area (TPSA) | ~29.1 Ų | A low TPSA value suggests good cell membrane permeability, including potential for blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's rule of five (≤5), favorable for oral bioavailability. |
| Hydrogen Bond Acceptors | 1 | Compliant with Lipinski's rule of five (≤10), favorable for oral bioavailability. |
| Aqueous Solubility | Moderately soluble to low | The presence of the chloro and phenyl groups may decrease water solubility. |
| Gastrointestinal (GI) Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract based on its physicochemical properties. |
| Blood-Brain Barrier (BBB) Permeation | Likely to cross | The combination of a low molecular weight and moderate lipophilicity suggests the potential to cross the BBB. |
| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of some CYP isoforms (e.g., CYP2D6, CYP2C9) | The chlorophenyl moiety may interact with the active sites of metabolic enzymes, which could lead to drug-drug interactions. |
| Human Ether-à-go-go-Related Gene (hERG) Inhibition | Low to moderate risk | A common liability for many small molecules; further in vitro testing would be required for confirmation. |
| Toxicity Prediction | Potential for hepatotoxicity and mutagenicity alerts | Computational models may flag substructures associated with toxicity, warranting further experimental investigation. |
Note: The values in this table are predictions based on computational models and data from structurally related compounds. They require experimental validation.
The predicted high gastrointestinal absorption and good permeability are promising characteristics for an orally administered agent. However, the potential for CYP enzyme inhibition and other toxicities highlights areas that would require careful experimental evaluation.
Computational Approaches for Structure-Activity Relationship (SAR) Derivation
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, as they elucidate how specific structural features of a molecule contribute to its biological activity. Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are powerful tools for deriving SAR insights. researchgate.net
Molecular Docking Analysis
Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a biological target. For instance, in studies of related N-phenylbutanamide derivatives as enzyme inhibitors, the butanamide moiety often forms crucial hydrogen bonds with amino acid residues in the enzyme's active site, while the phenyl group engages in hydrophobic or pi-stacking interactions. nih.govchula.ac.th The chlorine atom on the phenyl ring of this compound can significantly influence its binding affinity. Depending on the topology of the binding pocket, the chloro group can act as a key anchoring point through halogen bonding or by favorably occupying a hydrophobic sub-pocket. In some cases, the position of the chloro substituent is critical; for example, a para-chloro substitution might be more favorable than a meta-substitution for activity at a specific target. nih.gov
Quantitative Structure-Activity Relationship (QSAR)
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of N-phenylbutanamide analogs, a QSAR model could be developed to predict their activity based on descriptors such as lipophilicity (LogP), electronic properties (e.g., Hammett constants of substituents), and steric parameters.
SAR Trends for N-Phenylbutanamide Derivatives
Based on studies of similar compounds, the following SAR trends can be hypothesized for this compound and its analogs:
| Structural Moiety | Modification | Predicted Impact on Activity | Rationale |
| Phenyl Ring | Introduction of electron-withdrawing groups (e.g., -NO₂) | May increase or decrease activity depending on the target. | Can alter the electronic nature of the phenyl ring, affecting interactions with the target and metabolic stability. |
| Introduction of electron-donating groups (e.g., -OCH₃) | May increase or decrease activity depending on the target. | Can enhance hydrogen bonding capabilities or alter the overall electronic profile. | |
| Positional Isomers of Chlorine (ortho, meta, para) | Activity is likely to be sensitive to the chlorine position. | The position of the halogen affects the molecule's shape and its ability to fit into a specific binding pocket. | |
| Butanamide Chain | Lengthening or shortening the alkyl chain | Can significantly impact activity. | The chain length is often optimal for fitting into a hydrophobic channel or pocket within the target protein. |
| Substitution on the amide nitrogen | Generally disfavored for activity. | The amide proton is often a critical hydrogen bond donor for target interaction. nih.gov |
Research Applications and Mechanistic Insights
Role as Reagents and Building Blocks in Complex Organic Synthesisbenchchem.comresearchgate.net
The chemical architecture of 4-chloro-N-phenylbutanamide, featuring a reactive chlorine atom and an amide linkage, makes it a valuable tool for synthetic chemists. This compound serves as a versatile starting material and intermediate in the creation of a wide array of organic molecules and specialty chemicals. researchgate.net
Precursor in Synthesis of Diverse Organic Moleculessmolecule.com
The utility of this compound as a precursor is evident in its application in the synthesis of more complex molecular frameworks. For instance, it can be a starting point for creating heterocyclic compounds. One such example involves its potential use in synthesizing 4-Chloro-2-phenyl-4-propanoyl-1,3-oxazol-5(4H)-one through cyclization reactions. vulcanchem.com Furthermore, its structural motif is found within more elaborate molecules designed for specific applications, highlighting its role as a foundational building block. smolecule.com The reactivity of the chloro group allows for nucleophilic substitution, enabling the introduction of various functional groups and the extension of the carbon chain. smolecule.com Similarly, the amide bond can undergo hydrolysis under certain conditions to yield carboxylic acids and amines, further expanding its synthetic utility. smolecule.com
Intermediate in Development of Specialty Chemicalsresearchgate.net
The compound also functions as a key intermediate in the production of specialty chemicals. chemimpex.com Its chlorinated structure imparts specific properties that are desirable in the synthesis of materials with enhanced characteristics. chemimpex.com For example, related chlorinated compounds are utilized in the production of dyes and pigments. The reactivity of this compound allows for its incorporation into larger molecules, contributing to the development of new materials and chemical processes.
Exploration in Proteomics Researchbenchchem.com
Proteomics, the large-scale study of proteins, benefits from chemical tools that can elucidate protein function and interactions. While direct research on this compound in proteomics is not extensively documented, related compounds and concepts highlight its potential in this field. nih.gov
Probes for Protein Interactions and Modificationsbenchchem.com
The development of chemical probes is crucial for understanding the complex network of protein-protein interactions (PPIs) that govern cellular processes. biorxiv.orgrsc.org These probes are often small molecules designed to bind to specific proteins and report on their interactions or modifications. digitellinc.com Covalent ligands, for instance, can be used to discover new drug targets and understand their biological functions. nih.gov The structure of this compound, with its reactive chloro group, suggests its potential as a scaffold for designing such probes. This reactive site could potentially form a covalent bond with a target protein, allowing for the study of its interactions and post-translational modifications.
Mechanistic Studies of Enzyme Function and Protein-Ligand Interactionsbenchchem.com
Understanding how enzymes function and how ligands bind to proteins is fundamental to drug discovery and molecular biology. hilarispublisher.com Chemical compounds play a vital role in these mechanistic studies.
The interaction of small molecules with enzymes and receptors can lead to the inhibition or activation of these biological targets. The study of these interactions provides insights into the mechanism of action of the compound and the function of the protein. For example, in silico modeling and computational approaches are used to predict the binding modes and affinities of ligands to proteins, helping to elucidate the key interactions involved. hilarispublisher.comacs.org The structural features of this compound, including its amide group and chloro-substituted alkyl chain, could be systematically modified to probe the binding pockets of enzymes and receptors, thus contributing to our understanding of protein-ligand interactions. acs.org
Investigation of Potential Biological Activities (Mechanistic Perspective)
The investigation of the potential biological activities of this compound and related compounds often focuses on their interactions with specific molecular targets. From a mechanistic perspective, the presence of the chloroalkyl group is significant as it can influence the compound's reactivity and interaction with biological macromolecules.
For instance, the electrophilic nature of similar chlorinated compounds allows them to react with nucleophilic residues in enzymes or DNA, which can lead to cytotoxic effects. The study of structure-activity relationships (SAR) in analogous compounds has shown that modifications to the chloro-substituted portion and the phenyl ring can significantly impact biological activity. acs.org For example, the position of the chloro substituent and the presence of other functional groups can alter the compound's potency and selectivity for specific enzymes. acs.org While direct studies on this compound are limited, the mechanistic principles derived from related structures suggest that its biological effects would likely involve covalent or non-covalent interactions with specific protein targets, leading to the modulation of their function.
In Vitro Studies on Cell Lines for Mechanistic Insights (e.g., Antiproliferative Effects)
In vitro studies have been crucial in elucidating the antiproliferative effects of this compound and its derivatives. For instance, a derivative, N-(4-chlorophenyl)-4-phenylbutanamide, was designed and synthesized with the aim of inhibiting Histone Deacetylase 6 (HDAC6). nih.gov This compound, along with other monophenylamides and biphenylamides, was evaluated for its potential anticancer activity. nih.gov
Similarly, amino chalcone (B49325) derivatives of this compound have been synthesized and tested against various human cancer cell lines. mdpi.comresearchgate.net One such derivative, (E)-4-chloro-N-(4-(3-(thiophen-2-yl) prop-1-en-1-yl) phenyl) butanamide, demonstrated notable antiproliferative activity. mdpi.comresearchgate.net The antiproliferative activities of these compounds are often evaluated using the MTT assay against cell lines like MGC-803 (human gastric cancer), HCT-116 (human colon cancer), and MCF-7 (human breast cancer). mdpi.comresearchgate.net
In a study involving KRAS-PDEδ inhibitors, this compound was synthesized as an intermediate. nih.gov While the final compounds in this study showed dose-dependent inhibition of pancreatic cancer cell lines, the direct antiproliferative activity of this compound itself was not the primary focus. nih.gov
Table 1: Antiproliferative Activity of this compound Derivatives
| Compound/Derivative | Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| N-(4-chlorophenyl)-4-phenylbutanamide | Cervical Cancer and Leukemia Cells | HDAC6 inhibitor with anti-proliferative activity | nih.gov |
| Amino chalcone derivatives | MGC-803, HCT-116, MCF-7 | Antiproliferative activity | mdpi.comresearchgate.net |
| (E)-4-chloro-N-(4-(3-oxo-3-(3,4,5-trimethoxyphenyl) prop-1-en-1-yl) phenyl) butanamide | MGC-803 | Inhibition of proliferation and colony formation, induction of apoptosis | nih.govmdpi.com |
Studies on Molecular Targets (e.g., Kinases, Histone Deacetylases, Enzymes, Receptors)
The mechanism of action of this compound and its analogs often involves interaction with specific molecular targets.
Histone Deacetylases (HDACs): As mentioned, N-(4-chlorophenyl)-4-phenylbutanamide was specifically designed as an HDAC6 inhibitor. nih.gov HDACs are crucial enzymes in epigenetic regulation, and their inhibition is a promising strategy in cancer therapy. nih.govresearchgate.net The overexpression of HDACs is associated with various cancers, making them a key therapeutic target. researchgate.netnih.gov
Kinases: Derivatives of this compound have shown potential to inhibit specific kinases involved in cell signaling pathways that are often dysregulated in cancer. For example, 2-Bromo-4-chloro-N-methyl-N-phenyl-butanamide, an analog of saxagliptin, has been shown to target kinases involved in cell proliferation and survival.
Enzymes: Similar compounds have demonstrated activity against cyclooxygenase (COX) enzymes, which are key in the inflammatory process.
Receptors: The interaction of these compounds with various receptors is also a subject of study to understand their biological effects. evitachem.com
Modulation of Specific Biological Pathways (e.g., Apoptosis Induction)
A significant area of research is the ability of this compound derivatives to induce apoptosis, or programmed cell death, in cancer cells.
One derivative, (E)-4-chloro-N-(4-(3-oxo-3-(3,4,5-trimethoxyphenyl) prop-1-en-1-yl) phenyl) butanamide, was found to induce apoptosis in MGC-803 gastric cancer cells. nih.govmdpi.com This was associated with the downregulation of proteins that inhibit apoptosis (like Bcl-2 and XIAP) and the upregulation of proteins that promote it (like DR5 and cleaved caspases). nih.govmdpi.com
Another amino chalcone derivative, compound 13e, was shown to induce apoptosis in MGC-803 cells through both the extrinsic and intrinsic pathways. researchgate.netmdpi.com This was confirmed by DAPI staining and flow cytometry, which showed a significant increase in apoptotic cells after treatment. researchgate.netmdpi.com Furthermore, western blotting experiments revealed the modulation of key proteins in the apoptosis pathways. researchgate.netmdpi.com
Studies on 2-Bromo-4-chloro-N-methyl-N-phenyl-butanamide also indicate its ability to induce apoptosis in cancer cells.
Structure-Activity Relationship (SAR) Studies for Targeted Modulation
Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of this compound derivatives. These studies involve systematically modifying the chemical structure and observing the effect on activity.
For instance, in the development of HDAC6 inhibitors, a series of phenyl butyric acid derivatives were designed, leading to the identification of N-(4-chlorophenyl)-4-phenylbutanamide as a promising candidate. nih.gov SAR studies on chalcone derivatives have also been conducted. vulcanchem.com Modifications to the 4-chlorophenyl group, such as substituting it with other halogens or electron-withdrawing groups, were found to enhance antimicrobial activity in related compounds. vulcanchem.com Conversely, replacing the N-phenyl group with alkyl chains was shown to decrease bioactivity. vulcanchem.com
In another study, comparing 4-chloro-3-oxo-N-phenylbutanamide with its bromo- and fluoro-analogs revealed that increased hydrophobicity correlated with improved inhibitory activity against COX-2.
Preliminary Screening for Analgesic and Anti-inflammatory Properties
The structural similarity of this compound to known anti-inflammatory agents suggests its potential in this area. Compounds in this class have been shown to inhibit COX-1 and COX-2 enzymes, which are responsible for producing pro-inflammatory mediators.
Derivatives of 2-phenyl quinoline-4-carboxamide, which can be synthesized from 3-oxo-N-phenylbutanamide, have been evaluated for their anti-inflammatory and analgesic activities. chula.ac.th Additionally, N-(3,4-dichlorophenyl)-3-phenylbutanamide is considered a building block for synthesizing pharmaceutical compounds that may exhibit anti-inflammatory or analgesic properties. evitachem.com
Antimicrobial Activity Studies
Research has also explored the antimicrobial potential of compounds derived from or related to this compound. Pyrimidine derivatives synthesized via a Biginelli reaction using 3-oxo-N-phenylbutanamide have shown significant activity against Staphylococcus aureus and Bacillus subtilis. mdpi.com
Furthermore, a study on oxime ethers as potential Hepatitis B Virus (HBV) inhibitors included the synthesis and evaluation of 4-(4-Chlorophenyl)-4-oxo-N-phenylbutanamide. mdpi.com
Development of New Materials and Chemical Processes
Beyond its biological applications, this compound and its derivatives are utilized in the development of new materials and chemical processes. The presence of reactive functional groups allows for diverse chemical modifications, making it a valuable building block in organic synthesis. For example, it is used in the synthesis of polymers and dyes. The unique structural features of its derivatives can be modified to enhance material properties in polymer science. smolecule.com Additionally, it can serve as a reagent in organic synthesis and as a reference standard in analytical chemistry. smolecule.com
Environmental Fate and Chemical Degradation Studies
Abiotic Degradation Pathways
Abiotic degradation involves the chemical transformation of a compound without the involvement of biological organisms. Key environmental factors driving these processes include sunlight (photolysis) and water (hydrolysis).
Photolytic degradation is the breakdown of molecules induced by the absorption of light, particularly ultraviolet (UV) radiation from sunlight. For many chlorinated aromatic compounds, photodegradation is a significant pathway for environmental dissipation. The process can involve the cleavage of chemical bonds, leading to various transformation products.
While specific studies on the photolytic degradation of 4-chloro-N-phenylbutanamide are not extensively documented, research on related chloroacetanilide herbicides provides insight into likely degradation pathways. For instance, the photodegradation of the herbicide alachlor, which also contains a chloro-substituted N-phenylamide structure, has been shown to yield products such as hydroxyalachlor (B1616254) and a corresponding lactam. uc.pt This suggests that the primary photolytic reactions for this compound could involve the cleavage of the carbon-chlorine (C-Cl) bond and intramolecular cyclization of the butanamide side chain.
The energy from UV radiation can be sufficient to break the C-Cl bond, a process known as photodissociation, forming a phenylbutanamide radical and a chlorine radical. nih.gov The resulting reactive intermediates can then undergo further reactions with other molecules in the environment, such as water, to form hydroxylated derivatives. Another potential pathway is the intramolecular rearrangement of the butanamide side chain, which could lead to the formation of cyclic products.
Table 1: Potential Photolytic Degradation Products of Structurally Similar Chloro-N-phenylamides
| Parent Compound Example | Potential Photoproducts | Reaction Type |
| Alachlor | Hydroxyalachlor | C-Cl bond cleavage, hydroxylation |
| Alachlor | Lactam derivative | Intramolecular cyclization |
| 2-chloro-N-methylacetanilide | Norchloralachlor, 2,6-diethylacetanilide | Dehalogenation, demethylation |
This table is illustrative and based on data from analogous compounds to suggest potential degradation products for this compound. uc.pt
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of an amide bond to hydrolysis is highly dependent on the pH of the surrounding environment. Amides are generally stable under neutral conditions but can be hydrolyzed under acidic or basic conditions.
For this compound, the amide linkage is the primary site for hydrolysis, which would yield 4-chlorobutanoic acid and aniline (B41778). Studies on similar acetanilides have shown that para-substitution on the phenyl ring, such as with a chlorine atom, generally decreases the rate of hydrolysis compared to the unsubstituted parent compound. researchgate.net The rate of hydrolysis is also influenced by temperature, with higher temperatures typically accelerating the reaction. aidic.it
The stability of a compound in different chemical environments can be quantified by its half-life (t½), the time required for 50% of the initial concentration to degrade. While specific half-life data for this compound is scarce, data from other amides and related compounds illustrate the typical pH-dependence of hydrolytic degradation.
Table 2: Illustrative Hydrolytic Half-Lives of Amide-Containing Compounds at 25°C
| Compound Type | pH 4 | pH 7 | pH 9 |
| Isothiazolinone Biocide (DCOIT) | 6.8 days | 1.2 days | 3.7 days |
| Phenylurea Herbicide | Stable | 243 days | 28 days |
| General Aliphatic Amide | Slow | Very Slow | Moderate |
This table provides representative data from various amide-containing compounds to illustrate the effect of pH on hydrolytic stability. nih.gov Specific rates for this compound may vary.
Photolytic Degradation Processes and Products
Biotic Degradation Mechanisms
Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is often the most significant pathway for the removal of organic pollutants from the environment.
Microorganisms can metabolize a wide range of synthetic compounds, often utilizing them as a source of carbon and energy. For chlorinated aromatic compounds, microbial degradation can proceed through several pathways. Research on phenylamide herbicides indicates that a common initial step is the decomposition to chloroanilines. epa.gov This suggests that for this compound, microbial amidases could hydrolyze the amide bond to form 4-chlorobutanoic acid and aniline.
Alternatively, a reductive dehalogenation pathway may occur, where the chlorine atom is removed from the butanamide side chain. This is a common mechanism for the microbial degradation of chlorinated aliphatic compounds. Following initial transformation, the resulting intermediates are typically funneled into central metabolic pathways. For example, aniline can be further oxidized by microbial dioxygenases to form catechols, which then undergo ring cleavage. epa.gov
The specific pathway, whether oxidative or reductive, depends on the microbial species present and the environmental conditions, such as the availability of oxygen. For example, some bacteria utilize oxidative pathways to degrade phenylalkanes, initiating the process by adding hydroxyl groups to the aromatic ring. nih.gov
Kinetics of Degradation Reactions in Environmental Matrices
The rate at which a compound degrades in the environment is crucial for assessing its persistence and potential for long-range transport. Degradation kinetics are often described by a rate law, with first-order kinetics being common for many pesticides in soil and water. The dissipation half-life (DT50) is a common metric used to compare the persistence of different compounds in a specific environmental matrix.
The degradation kinetics of this compound in environmental matrices like soil and water will be influenced by factors such as soil type, organic matter content, pH, temperature, and microbial activity. scielo.org.mx For instance, the degradation of organotin compounds in soil has been shown to follow first-order kinetics, with half-lives varying based on the degree of substitution. nih.gov Similarly, studies on the herbicide chloridazon (B30800) in soil have demonstrated that the presence of adjuvants can significantly alter its degradation rate and DT50. researchgate.net
Table 3: Representative Degradation Half-Lives (DT50) of Related Compounds in Soil
| Compound Example | Soil Type | DT50 (days) | Influencing Factor |
| Chloridazon | Loamy Sand | 43 | - |
| Chloridazon + Oil Adjuvant | Loamy Sand | 57 | Adjuvant slows degradation |
| Isothiazolinone (DCOIT) | Loamy Sand | 4.8 | Rapid degradation |
| Tributyltin (TBT) | Sandy Soil | ~30-60 | Follows first-order kinetics |
This table presents kinetic data from various compounds to illustrate the range of degradation rates observed in soil matrices. nih.govnih.govresearchgate.net The specific kinetics for this compound would require empirical measurement.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The pursuit of more efficient and environmentally benign methods for synthesizing 4-chloro-N-phenylbutanamide and related amides is a critical area of future research. Traditional amide synthesis often involves harsh reagents and generates significant waste, prompting the exploration of greener alternatives. mdpi.com
Key research directions include:
Enzymatic Synthesis: The use of biocatalysts, such as Candida antarctica lipase (B570770) B, offers a sustainable approach to amide bond formation. nih.gov These enzymatic methods can proceed under mild conditions and often eliminate the need for extensive purification steps, aligning with the principles of green chemistry. nih.govresearchgate.net
Catalytic Amidation: The development of novel catalysts is crucial for improving the efficiency of amide synthesis. mdpi.com Recent advancements include the use of Covalent Organic Framework (COF) based photocatalysts, which can facilitate amide synthesis from alcohols under red light irradiation, offering a sustainable alternative to traditional high-temperature methods. pib.gov.in Electrosynthesis also presents a promising green route for amide preparation. rsc.org
Flow Chemistry: Continuous flow systems provide precise control over reaction parameters, leading to higher yields and reduced side reactions. Applying flow chemistry to the synthesis of this compound could significantly improve scalability and product purity.
Table 1: Comparison of Synthetic Methodologies for Amide Synthesis
| Method | Advantages | Disadvantages | Potential for this compound |
| Traditional Batch Synthesis | Well-established protocols | Harsh reagents, high temperatures, significant waste | Current standard, but with room for improvement |
| Enzymatic Synthesis | Mild conditions, high selectivity, environmentally friendly nih.gov | Slower reaction rates, potential for enzyme inhibition | High potential for a greener synthesis |
| Photocatalysis | Uses light as an energy source, sustainable pib.gov.in | Requires specific photocatalysts, potential for side reactions | Promising for novel, energy-efficient routes |
| Electrosynthesis | Avoids stoichiometric reagents, can be highly efficient rsc.org | Requires specialized equipment, electrolyte compatibility | A developing area with significant future potential |
| Flow Chemistry | Precise control, high throughput, improved safety | High initial investment, potential for clogging | Excellent for large-scale, high-purity production |
Advanced Mechanistic Elucidation of Complex Reaction Pathways
A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is fundamental to optimizing processes and discovering new transformations. While general mechanisms for amide formation are known, the specific influence of the chloro- and phenyl- substituents on reaction kinetics and pathways warrants deeper investigation.
Future research should focus on:
Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide detailed insights into transition states, reaction intermediates, and energy profiles. This can help elucidate the role of catalysts and predict the feasibility of new reaction pathways.
Kinetic Studies: Detailed kinetic analysis can reveal the order of reactions, rate-determining steps, and the influence of various parameters on reaction rates. This information is vital for process optimization.
Spectroscopic Analysis: In-situ spectroscopic techniques, such as NMR and IR spectroscopy, can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and a more complete picture of the reaction mechanism.
Integration of Machine Learning and Artificial Intelligence in Predictive Chemistry for Analogues
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and drug discovery. mdpi.com For this compound and its analogues, these technologies can accelerate the discovery of new compounds with desired properties.
Key applications include:
Predictive Modeling: ML models can be trained on large datasets of chemical reactions to predict reaction outcomes, including yields and optimal conditions, with increasing accuracy. researchgate.netnih.gov This can significantly reduce the number of experiments required to develop new synthetic routes for analogues of this compound. researchgate.net
De Novo Design: AI algorithms can generate novel molecular structures with specific desired properties, such as enhanced biological activity or improved material characteristics. receptor.ai This could lead to the design of new this compound derivatives with tailored functionalities.
Structure-Activity Relationship (SAR) Analysis: AI can be used to analyze large datasets of compounds and their biological activities to identify key structural features responsible for a desired effect. vulcanchem.com This can guide the rational design of more potent and selective analogues.
Exploration of New Catalytic Applications and Material Science Contributions
The structural features of this compound suggest its potential as a building block in catalysis and material science.
Future research avenues include:
Ligand Development: The amide and phenyl groups of this compound could be functionalized to create novel ligands for transition metal catalysts. These catalysts could find applications in a variety of organic transformations.
Polymer Chemistry: The reactive chloro- group and the aromatic ring make this compound a potential monomer or additive in the synthesis of new polymers. These polymers could possess unique thermal, mechanical, or optical properties.
Functional Materials: Derivatives of this compound could be explored for their potential use in the development of functional materials, such as organic light-emitting diodes (OLEDs) or sensors.
Deepening Understanding of Molecular Interactions with Biological Systems at a Fundamental Level
While some N-acyl amides are known to interact with biological systems, the specific interactions of this compound at a molecular level are largely unexplored. wikipedia.orgresearchgate.net A fundamental understanding of these interactions is crucial for identifying potential biological targets and applications.
Future research should focus on:
Protein Binding Studies: Techniques such as X-ray crystallography, NMR spectroscopy, and surface plasmon resonance can be used to identify and characterize the binding of this compound and its analogues to specific proteins.
Cellular Assays: Investigating the effects of this compound on various cell lines can provide insights into its potential biological activities, such as antimicrobial or anticancer effects.
Metabolic Studies: Understanding how this compound is metabolized in biological systems is essential for assessing its potential as a therapeutic agent or its toxicological profile.
Q & A
Q. What are the standard synthetic routes for preparing 4-chloro-N-phenylbutanamide in laboratory settings?
- Methodological Answer: this compound is typically synthesized via nucleophilic acyl substitution. A common approach involves reacting 4-chlorobutanoyl chloride with aniline in an inert solvent (e.g., dichloromethane or chloroform) under controlled temperatures (0–25°C). The reaction is often catalyzed by a base such as triethylamine to neutralize HCl byproducts. Optimization of stoichiometry and reaction time is critical to minimize side products like over-alkylation or hydrolysis. Similar methodologies are employed for structurally related amides, such as brominated analogs .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: 1H and 13C NMR are indispensable for confirming the amide bond formation and substituent positions. The chloro and phenyl groups produce distinct splitting patterns (e.g., aromatic protons at ~7.0–7.5 ppm) .
- IR Spectroscopy: The amide C=O stretch (~1650–1680 cm⁻¹) and N–H bend (~1550 cm⁻¹) confirm functional groups.
- X-ray Crystallography: For definitive structural elucidation, single-crystal X-ray diffraction provides bond lengths, angles, and intermolecular interactions, as demonstrated for analogous chlorophenyl amides .
Q. How can researchers assess the purity of this compound post-synthesis?
- Methodological Answer:
- Chromatography: HPLC or GC-MS with a polar stationary phase (e.g., C18) effectively separates impurities.
- Melting Point Analysis: Sharp melting points (compared to literature values) indicate purity.
- Elemental Analysis: Confirms C, H, N, and Cl content within ±0.3% of theoretical values.
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported reactivity data of this compound under varying conditions?
- Methodological Answer: Discrepancies in reactivity (e.g., competing substitution vs. elimination pathways) are addressed through:
- Systematic Parameter Variation: Testing solvents (polar aprotic vs. protic), temperatures, and catalysts (e.g., Lewis acids for directed substitution).
- Computational Modeling: DFT calculations predict reactive sites and transition states, guiding experimental design .
- Isotopic Labeling: 13C or 2H labeling tracks reaction pathways, as seen in studies on brominated analogs .
Q. How can researchers achieve regioselective functionalization of this compound for targeted derivatization?
- Methodological Answer:
- Directing Groups: Introducing temporary protecting groups (e.g., Boc on the amide nitrogen) directs electrophilic substitution to specific positions.
- Catalytic Approaches: Palladium-mediated C–H activation enables selective aryl coupling, as demonstrated in related sulfonamide systems .
- Solvent Effects: Polar solvents stabilize intermediates, favoring specific pathways (e.g., DMF for SN2 reactions at the chloro position) .
Q. What experimental designs are recommended for evaluating the biological activity of this compound derivatives?
- Methodological Answer:
- In Vitro Assays: Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays. Structural analogs have shown antimicrobial activity via membrane disruption .
- Structure-Activity Relationship (SAR) Studies: Synthesize derivatives with varying substituents (e.g., electron-withdrawing groups on the phenyl ring) to correlate modifications with bioactivity.
- Toxicity Profiling: Use cell viability assays (MTT or resazurin) to assess cytotoxicity before in vivo testing .
Q. How should researchers address discrepancies in reported synthetic yields of this compound?
- Methodological Answer: Yield variations (e.g., 60–85%) arise from differences in:
- Reagent Purity: Aniline or acyl chloride impurities reduce efficiency.
- Workup Protocols: Incomplete extraction or crystallization affects isolated yields.
- Scale Effects: Microscale reactions often underperform bulk syntheses due to surface-area-to-volume ratios. Reproducibility is enhanced by strict adherence to documented protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
